Sodium ethylxanthate
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Overview
Description
Sodium ethylxanthate is an organosulfur compound with the chemical formula CH₃CH₂OCS₂Na. It appears as a pale yellow powder and is typically obtained as the dihydrate. This compound is widely used in the mining industry as a flotation agent to separate valuable minerals from ores .
Mechanism of Action
Target of Action
Sodium ethylxanthate (SEX) is an organosulfur compound primarily used in the mining industry as a flotation agent . Its primary targets are sulfide minerals, on which it easily adsorbs .
Mode of Action
The compound works by enhancing the hydrophobicity of the mineral surface, allowing metal-sulfides to attach to its polar end . The hydrophobic non-polar end then rises to the water surface with air bubbles, forming a froth that can be skimmed off . This process is key in the froth flotation method used for efficient mineral processing and metal recovery .
Biochemical Pathways
this compound’s action involves a series of chemical reactions. It is susceptible to hydrolysis and oxidation at low pH . Hydrolysis results in the formation of ethanol and carbon disulfide , while oxidation produces diethyl dixanthogen disulfide .
Pharmacokinetics
, which would influence its absorption and distribution. Its rapid hydrolysis at pH less than 9 at 25 °C suggests that it’s metabolized quickly under certain conditions.
Result of Action
The result of this compound’s action is the separation of valuable minerals from ores in the mining industry . On a molecular level, it alters the surface properties of the target minerals, making them hydrophobic and allowing them to be separated from the rest of the material .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. It rapidly hydrolyses at pH less than 9 at 25 °C . In cold climates, the degradation kinetics of xanthates may be slower, leading to higher concentrations of xanthate residues in the discharge water . This could potentially lead to environmental impacts, highlighting the importance of careful management and removal strategies .
Biochemical Analysis
Biochemical Properties
Sodium ethylxanthate is the conjugate base of the ethyl xanthic acid, a strong acid with pKa of 1.6 . It easily adsorbs on the surface of many sulfide minerals , a key step in froth flotation
Cellular Effects
It is known that this compound rapidly hydrolyses at pH less than 9 at 25 °C . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to undergo hydrolysis and oxidation at low pH . The product of this reaction is diethyl dixanthogen disulfide
Temporal Effects in Laboratory Settings
This compound’s aqueous solutions are stable at high pH if not heated
Dosage Effects in Animal Models
It is known that this compound has moderate oral and dermal toxicity in animals and is irritating to eyes and skin .
Metabolic Pathways
It is known that this compound is the conjugate base of the ethyl xanthic acid .
Transport and Distribution
It is known that this compound is soluble in water , which could potentially influence its localization or accumulation.
Subcellular Localization
Given its solubility in water , it could potentially be localized in the cytoplasm or other aqueous compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethylxanthate is synthesized by treating sodium ethoxide with carbon disulfide. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{ONa} + \text{CS}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OCS}_2\text{Na} ] This reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanol with sodium hydroxide to form sodium ethoxide, which is then treated with carbon disulfide. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form diethyl dixanthogen disulfide: [ 4\text{C}_2\text{H}_5\text{OCS}_2\text{Na} + 2\text{H}_2\text{O} + \text{O}_2 \rightarrow 2(\text{C}_2\text{H}_5\text{OCS}_2)_2 + 4\text{NaOH} ]
Hydrolysis: In acidic conditions, this compound hydrolyzes to produce ethanol and carbon disulfide: [ \text{C}_2\text{H}_5\text{OCS}_2\text{Na} + \text{H}^+ \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{CS}_2 + \text{Na}^+ ]
Common Reagents and Conditions:
Oxidizing agents: Oxygen or hydrogen peroxide.
Acidic conditions: Hydrochloric acid or sulfuric acid.
Major Products:
Diethyl dixanthogen disulfide: Formed during oxidation.
Ethanol and carbon disulfide: Formed during hydrolysis.
Scientific Research Applications
Sodium ethylxanthate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organosulfur compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Primarily used in the mining industry for the flotation of sulfide minerals.
Comparison with Similar Compounds
Potassium ethylxanthate: Similar in structure and function but uses potassium instead of sodium.
Sodium isobutylxanthate: Has a longer carbon chain, providing different flotation properties.
Potassium amylxanthate: Used for the flotation of different types of minerals due to its longer carbon chain.
Uniqueness: Sodium ethylxanthate is unique due to its balance of hydrophobicity and reactivity, making it highly effective for the flotation of a wide range of sulfide minerals. Its relatively simple synthesis and high efficiency in industrial applications further distinguish it from other xanthates .
Properties
CAS No. |
140-90-9 |
---|---|
Molecular Formula |
C3H6NaOS2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
sodium;ethoxymethanedithioate |
InChI |
InChI=1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6); |
InChI Key |
SARKRSWCLHYVGQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=S)[S-].[Na+] |
SMILES |
CCOC(=S)[S-].[Na+] |
Canonical SMILES |
CCOC(=S)S.[Na] |
140-90-9 | |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant |
Related CAS |
151-01-9 (Parent) |
Synonyms |
O-Ethyl Ester Dithio-carbonic Acid, Sodium Salt; O-Ethyl Ester Carbonodithioic Acid, Sodium Salt; Ethyl-xanthic Acid, Sodium Salt; Aero 325; Aeroxanthate 325; Ethylxanthic Acid Sodium Salt; O-Ethyl Sodium Dithiocarbonate; SEX; SEX (flotation agent); |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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